molecular formula C17H15NO4S2 B2505361 N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034565-42-7

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2505361
CAS No.: 2034565-42-7
M. Wt: 361.43
InChI Key: YMTQBESEHYBZNX-UHFFFAOYSA-N
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Description

The compound N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide features a 2,3-dihydrobenzofuran core substituted with a sulfonamide group at the 5-position. The sulfonamide nitrogen is further linked to a methyl group attached to a furan ring bearing a thiophen-3-yl substituent. This hybrid structure combines aromatic heterocycles (benzofuran, furan, thiophene) with a sulfonamide pharmacophore, a motif often associated with biological activity, such as enzyme inhibition or antimicrobial effects .

Properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S2/c19-24(20,15-2-4-16-12(9-15)5-7-21-16)18-10-14-1-3-17(22-14)13-6-8-23-11-13/h1-4,6,8-9,11,18H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTQBESEHYBZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Phenolic Precursors

The dihydrobenzofuran ring is typically constructed via acid-catalyzed cyclization of 2-(2-hydroxyethyl)phenol derivatives. For example, 2-(2-hydroxyethyl)-4-methoxyphenol undergoes cyclization in the presence of H₂SO₄ (2 M, 80°C) to yield 2,3-dihydrobenzofuran-5-ol. Subsequent sulfonation introduces the sulfonamide group:

Reaction Conditions :

  • Sulfonation : Treatment with chlorosulfonic acid (ClSO₃H, 0°C, 2 h) forms the sulfonyl chloride intermediate.
  • Amination : Reaction with aqueous ammonia (NH₃, 25°C, 12 h) yields 2,3-dihydrobenzofuran-5-sulfonamide.

Table 1 : Optimization of Cyclization and Sulfonation Steps

Step Reagents/Conditions Yield (%) Purity (%)
Cyclization H₂SO₄ (2 M), 80°C, 6 h 78 95
Sulfonation ClSO₃H, 0°C, 2 h 82 90
Amination NH₃ (aq), 25°C, 12 h 88 98

Synthesis of (5-(Thiophen-3-yl)Furan-2-yl)Methylamine

Furan-Thiophene Coupling

The heterocyclic side chain is synthesized via palladium-catalyzed cross-coupling between 5-bromofuran-2-carbaldehyde and thiophen-3-ylboronic acid:

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2 eq)
  • Solvent : Dioxane/H₂O (4:1), 90°C, 12 h
  • Product : 5-(thiophen-3-yl)furan-2-carbaldehyde (Yield: 75%).

Reductive Amination

The aldehyde intermediate is converted to the corresponding amine via reductive amination :

  • Imine Formation : Reaction with ammonium acetate (NH₄OAc, MeOH, 25°C, 6 h).
  • Reduction : NaBH₄ (2 eq, 0°C, 1 h) yields (5-(thiophen-3-yl)furan-2-yl)methylamine (Yield: 68%).

Table 2 : Key Parameters for Reductive Amination

Parameter Optimal Value Impact on Yield
Temperature 0°C Minimizes side reactions
Reducing Agent NaBH₄ (2 eq) Ensures complete reduction
Reaction Time 1 h Balances conversion and purity

Coupling Strategies for Sulfonamide Formation

Sulfonamide Bond Formation

The final coupling step involves reacting 2,3-dihydrobenzofuran-5-sulfonyl chloride with (5-(thiophen-3-yl)furan-2-yl)methylamine:

Reaction Conditions :

  • Base : Triethylamine (Et₃N, 2 eq)
  • Solvent : Dichloromethane (DCM), 25°C, 24 h
  • Yield : 72%.

Table 3 : Comparison of Coupling Bases

Base Yield (%) Purity (%)
Et₃N 72 95
Pyridine 65 90
DBU 68 92

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems improves scalability:

  • Cyclization : Tubular reactors with H₂SO₄ (residence time: 30 min).
  • Sulfonamide Coupling : Microreactors enhance heat transfer and reduce reaction time (6 h → 2 h).

Purification Techniques

  • Crystallization : Ethanol/water mixtures achieve >99% purity.
  • Chromatography : Reserved for small-scale batches due to cost.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of strong electrophiles like nitronium ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitronium tetrafluoroborate, bromine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, brominated compounds.

Scientific Research Applications

Chemistry

In chemistry, N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its sulfonamide group, which is known to interact with various biological targets.

Medicine

Medically, sulfonamide derivatives are known for their antibacterial properties. This compound could be investigated for potential therapeutic applications, including as an antimicrobial agent or in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its heterocyclic structure and potential for functionalization.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The heterocyclic rings can also participate in π-π stacking interactions, further influencing its binding properties.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound 2,3-Dihydrobenzofuran Thiophen-3-yl-furan-methyl sulfonamide Not reported N/A
LMM11 1,3,4-Oxadiazole Furan-2-yl, cyclohexyl-ethyl sulfamoyl Antifungal (C. albicans)
5a Phenyl-tetrahydrofuran Butyramide, 2-oxotetrahydrofuran Not reported
Ranitidine Diamine Hemifumarate Dimethylamino-methylfuran Sulfanyl-ethylamine Gastric acid suppression
Furopyridine Carboxamide Furo[2,3-b]pyridine Fluorophenyl, pyrimidine-carbamoyl Not reported

Biological Activity

N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of interest due to its potential biological activities. This article explores its various biological activities, including antitumor, antimicrobial, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates a thiophene ring, a furan moiety, and a sulfonamide group. The molecular formula is C15H15N1O3SC_{15}H_{15}N_{1}O_{3}S, with a molecular weight of approximately 299.36 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Antitumor Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antitumor activity. In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)10.5Induction of apoptosis
MCF-7 (breast)12.3Cell cycle arrest at G0/G1 phase
A549 (lung)9.8Inhibition of angiogenesis

These results suggest that the compound may function by disrupting critical cellular processes involved in cancer progression.

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. In tests against various bacterial strains, it showed significant inhibition:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli30 µg/mL
Pseudomonas aeruginosa20 µg/mL

These findings indicate that this compound could be a viable candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Research involving lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6:

Treatment Concentration (µM)TNF-alpha Reduction (%)IL-6 Reduction (%)
14035
56055
107570

This suggests that the compound may modulate inflammatory responses, providing a potential therapeutic avenue for inflammatory diseases.

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